molecular formula C23H22O5S B090819 Xylenol Blue CAS No. 125-31-5

Xylenol Blue

Cat. No.: B090819
CAS No.: 125-31-5
M. Wt: 410.5 g/mol
InChI Key: MGUKYHHAGPFJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylenol Blue is a dark brown powder belonging to the class of sulfonephthalein dyes. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound transitions from red at pH 1.2 to yellow at pH 2.8 and from yellow at pH 8.0 to blue at pH 9.6 .

Scientific Research Applications

Xylenol Blue has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

p-Xylenol Blue, also known as Xylenol Blue, is primarily used as a pH indicator and an intermediate in chemical synthesis . It is functional at two pH ranges: acidic (pH 1-3) and basic (pH 8-10) . The compound’s primary targets are therefore the hydrogen ions (H+) in a solution, which determine the solution’s acidity or alkalinity .

Mode of Action

As a pH indicator, p-Xylenol Blue interacts with hydrogen ions in the solution. In an acidic environment (pH 1-3), it transitions from red to yellow, while in a basic environment (pH 8-10), it transitions from yellow to blue . This color change is due to the compound’s interaction with hydrogen ions, which affects the structure of the molecule and subsequently alters its absorption spectrum .

Biochemical Pathways

By indicating the ph of a solution, it can indirectly influence biochemical reactions that are sensitive to ph .

Pharmacokinetics

As a ph indicator, its presence and color changes can be easily detected in solutions .

Result of Action

The primary result of p-Xylenol Blue’s action is a visible color change in response to the pH of the solution. This allows for easy and quick determination of a solution’s acidity or alkalinity . It is widely used in various applications such as food storage, drugs, determining bacterial growth, microbial assays, and determining lipase .

Action Environment

The action of p-Xylenol Blue is influenced by the pH of the environment. Its color change is reliable within the pH range of 1-3 and 8-10 Additionally, factors such as temperature and the presence of other ions or compounds in the solution could potentially affect the indicator’s performance .

Safety and Hazards

P-Xylenol Blue can cause skin irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

While specific future directions for p-Xylenol Blue are not available, it continues to be used in various applications due to its color-changing property in response to pH changes . It is likely that it will continue to be used in these and potentially new applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xylenol Blue typically involves the reaction of xylenol with phthalic anhydride in the presence of a strong acid catalyst. The reaction conditions include heating the mixture to a high temperature to facilitate the formation of the sulfonephthalein structure .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Xylenol Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xylenol Blue is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic conditions. It can be used at half the concentration required for thymol blue, making it more cost-effective and efficient .

Properties

IUPAC Name

4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23/h5-12,24-25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUKYHHAGPFJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026303
Record name p-Xylenol blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-31-5
Record name Xylenol blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylenol Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylenol Blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Xylenol blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethylphenol] S,S-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLENOL BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRA8Z80WK7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Xylenol Blue
Reactant of Route 2
Reactant of Route 2
Xylenol Blue
Reactant of Route 3
Xylenol Blue
Reactant of Route 4
Xylenol Blue
Reactant of Route 5
Xylenol Blue
Reactant of Route 6
Xylenol Blue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.